An In-depth Technical Guide to the Synthesis and Characterization of Propane-1,2,2,3-tetrol
An In-depth Technical Guide to the Synthesis and Characterization of Propane-1,2,2,3-tetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract: Propane-1,2,2,3-tetrol is a novel polyol that is not extensively described in current chemical literature. This guide outlines a plausible synthetic route and a comprehensive characterization workflow for this molecule. The proposed synthesis involves the syn-dihydroxylation of a suitable unsaturated precursor. Detailed protocols for spectroscopic and spectrometric analyses are provided, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative and qualitative data are presented in a structured format to aid researchers in the potential synthesis and identification of this compound.
Proposed Synthesis Pathway
The synthesis of propane-1,2,2,3-tetrol can be hypothetically achieved through the dihydroxylation of an unsaturated precursor, 2-(hydroxymethyl)prop-2-en-1-ol. A reliable method for this transformation is the syn-dihydroxylation using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction is known to stereospecifically add two hydroxyl groups to the same side of a double bond.[1][2]
Caption: Proposed synthesis of Propane-1,2,2,3-tetrol.
Experimental Protocols
Synthesis of Propane-1,2,2,3-tetrol
This protocol describes a method for the catalytic dihydroxylation of 2-(hydroxymethyl)prop-2-en-1-ol.
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Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)prop-2-en-1-ol (1.0 eq) in a 10:1 mixture of acetone and water.
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Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq). In a separate vial, prepare a solution of osmium tetroxide (0.02 eq) in toluene. Add the OsO₄ solution dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 30 minutes.
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Workup: Dilute the mixture with water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield pure propane-1,2,2,3-tetrol.
Characterization Protocols
NMR spectroscopy is a primary technique for the structural elucidation of polyols.[3][4][5]
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Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The spectral width should be sufficient to cover the range of 0-10 ppm. Key parameters to record are chemical shifts (δ), signal multiplicity, coupling constants (J), and integration.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard. Note the chemical shifts of all unique carbon atoms.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the target compound.[6]
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is expected to generate protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
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Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) on the isolated molecular ion to obtain a characteristic fragmentation pattern, which can aid in structural confirmation.
FTIR spectroscopy is used to identify the functional groups present in the molecule. Polyols exhibit characteristic absorption bands.[7][8][9]
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Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption peaks for O-H (hydroxyl) and C-O (alcohol) functional groups. The O-H stretch is typically a very broad and strong band.[9]
Predicted Characterization Data
The following tables summarize the expected quantitative data from the characterization of propane-1,2,2,3-tetrol.
Table 1: Predicted ¹H NMR Data
(Solvent: DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1, H-3 | ~3.4 - 3.6 | m | 4H |
| OH | ~4.5 - 5.5 | br s | 4H |
Table 2: Predicted ¹³C NMR Data
(Solvent: DMSO-d₆, 100 MHz)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-3 | ~65 - 70 |
| C-2 | ~75 - 80 |
Table 3: Predicted Mass Spectrometry Data
(ESI, Positive Ion Mode)
| m/z | Ion Assignment |
|---|---|
| 123.06 | [M+H]⁺ |
| 145.04 | [M+Na]⁺ |
| 105.05 | [M+H - H₂O]⁺ |
| 91.05 | [M+H - CH₂O₂]⁺ |
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3600-3200 | O-H | Strong, broad |
| 2980-2850 | C-H | Medium, sharp |
| 1150-1000 | C-O | Strong, sharp |
Experimental and Characterization Workflow
The overall workflow from synthesis to final data analysis is a logical progression of steps to ensure the successful creation and verification of the target compound.
Caption: Workflow from synthesis to structural confirmation.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. google.com [google.com]
- 3. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography/combustion/isotope ratio mass spectrometric analysis of the stable carbon composition of tetrols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
